molecular formula C23H29ClO3 B12454962 2-(2,4-Di-tert-butylphenoxy)ethyl 4-chlorobenzoate

2-(2,4-Di-tert-butylphenoxy)ethyl 4-chlorobenzoate

Cat. No.: B12454962
M. Wt: 388.9 g/mol
InChI Key: NBLNCKOOBURQKG-UHFFFAOYSA-N
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Description

2-(2,4-Di-tert-butylphenoxy)ethyl 4-chlorobenzoate is an organic compound that features a combination of phenoxy and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Di-tert-butylphenoxy)ethyl 4-chlorobenzoate typically involves the reaction of 2,4-Di-tert-butylphenol with ethylene oxide to form 2-(2,4-Di-tert-butylphenoxy)ethanol. This intermediate is then esterified with 4-chlorobenzoic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Di-tert-butylphenoxy)ethyl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The chlorine atom on the benzoate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2-(2,4-Di-tert-butylphenoxy)ethyl 4-chlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-Di-tert-butylphenoxy)ethyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with cellular membranes, affecting their integrity and function. The benzoate group can inhibit certain enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Di-tert-butylphenoxy)ethyl 4-chlorobenzoate is unique due to its combination of phenoxy and benzoate groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H29ClO3

Molecular Weight

388.9 g/mol

IUPAC Name

2-(2,4-ditert-butylphenoxy)ethyl 4-chlorobenzoate

InChI

InChI=1S/C23H29ClO3/c1-22(2,3)17-9-12-20(19(15-17)23(4,5)6)26-13-14-27-21(25)16-7-10-18(24)11-8-16/h7-12,15H,13-14H2,1-6H3

InChI Key

NBLNCKOOBURQKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCCOC(=O)C2=CC=C(C=C2)Cl)C(C)(C)C

Origin of Product

United States

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